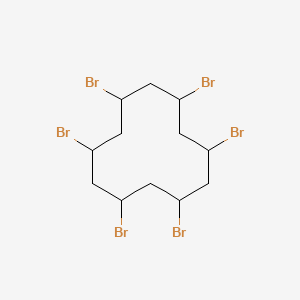

1,3,5,7,9,11-Hexabromocyclododecane

Description

Diastereomeric Profiling in Technical Mixtures

Technical HBCD is synthesized through bromination of cyclododecatriene, resulting in a mixture of 16 possible stereoisomers arising from six stereocenters. However, industrial production yields three dominant diastereomers—α-, β-, and γ-HBCD—which collectively constitute over 95% of technical formulations. The γ-HBCD isomer dominates commercial mixtures (70.35–81.6%), followed by α- (11.8–16.2%) and β-HBCD (5.8–12.83%). Minor components include δ-, ε-, ζ-, η-, θ-, ι-, and κ-HBCD, synthesized from alternative cyclododecatriene isomers or formed during industrial processing.

Table 1: Composition of Technical HBCD Diastereomers

| Diastereomer | Proportion in Technical Mixture (%) |

|---|---|

| α-HBCD | 11.8 – 16.2 |

| β-HBCD | 5.8 – 12.8 |

| γ-HBCD | 70.35 – 81.6 |

| δ-HBCD | 0.3 |

| ε-HBCD | 0.5 |

The stereochemical arrangement of HBCD isomers significantly influences their physical properties. X-ray diffraction studies confirm that α-HBCD adopts an (1R,2R,5S,6R,9R,10S) absolute configuration, while β- and γ-HBCD exhibit distinct chiral centers. These structural differences underlie variations in environmental partitioning and bioaccumulation potential.

Enantioselective Environmental Transformations

Environmental processes selectively alter HBCD isomer ratios through biotic and abiotic mechanisms. While γ-HBCD dominates technical mixtures, α-HBCD becomes prevalent in biota due to stereoselective bioaccumulation. In murine models, α-HBCD exhibits slower elimination kinetics compared to γ-HBCD, with adipose tissue retaining 78% of α-HBCD versus 12% of γ-HBCD 48 hours post-exposure.

Abiotic transformations further drive enantiomer redistribution. Photolytic degradation preferentially targets γ-HBCD in aqueous systems, with half-lives 30–40% shorter than those of α-HBCD under UV irradiation. Microbial communities, such as Citrobacter sp. Y3, mediate debromination pathways that favor γ→α isomerization, reducing acute toxicity by 60% within 5 days. These processes collectively shift environmental isomer profiles from γ-dominant to α-enriched ratios.

Isomer-Specific Analytical Challenges in Ecological Matrices

Quantifying HBCD isomers in environmental samples presents unique challenges due to their structural similarity and co-elution tendencies. Gas chromatography coupled with mass spectrometry (GC-MS) struggles to resolve α- and β-HBCD peaks, necessitating chiral-phase liquid chromatography for baseline separation. Even advanced techniques face limitations:

- Matrix Interference : Lipid-rich biological samples require extensive clean-up to avoid overestimating α-HBCD concentrations.

- Isomerization Artifacts : Thermal degradation during GC analysis may convert γ-HBCD to α- and β-forms, skewing results.

- Reference Standard Gaps : Only α-, β-, and γ-HBCD standards are commercially available, complicating identification of minor isomers.

Recent advances in tandem mass spectrometry (MS/MS) enable detection limits of 0.01 ng/g lipid weight for α-HBCD in biological tissues, but method validation remains inconsistent across laboratories.

Properties

CAS No. |

1093632-34-8 |

|---|---|

Molecular Formula |

C12H18Br6 |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

1,3,5,7,9,11-hexabromocyclododecane |

InChI |

InChI=1S/C12H18Br6/c13-7-1-8(14)3-10(16)5-12(18)6-11(17)4-9(15)2-7/h7-12H,1-6H2 |

InChI Key |

LEOCKULGXOQRTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(CC(CC(CC(CC1Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting material: 1,5,9-cis, trans, trans-cyclododecatriene (CDT)

- Reagent: Bromine (Br2)

- Solvent: Polar organic solvents, preferably lower alcohols (ethanol, n-propanol, n-butanol)

- Conditions: Anhydrous, controlled temperature (40°C to 60°C)

- Product: Mixture of HBCD isomers, predominantly 1,2,5,6,9,10-hexabromocyclododecane, which can be isomerized to 1,3,5,7,9,11-hexabromocyclododecane

The bromination proceeds by addition of bromine across the double bonds of CDT, resulting in hexabrominated cyclododecane derivatives. The reaction is sensitive to solvent choice and temperature, affecting yield and isomer distribution.

Solvent Effects

- Polar solvents such as lower alcohols are preferred to facilitate bromine solubility and reaction control.

- Solvents like acetic acid, carbon tetrachloride, and halogenated hydrocarbons have been tested but lower alcohols provide better control and product quality.

- Solvent recovery and recycling are important for economic and environmental reasons.

Reaction Conditions and Purification

- Temperature is maintained between 40°C and 60°C to optimize bromination rate and minimize side reactions.

- The reaction is carried out under substantially anhydrous conditions to prevent hydrolysis and side product formation.

- After bromination, the reaction mixture is treated with anhydrous ammonia or amines to neutralize hydrobromic acid (HBr) formed during the reaction, precipitating ammonium bromide (NH4Br), which is removed by filtration.

- The crude HBCD is washed with hot water or dilute aqueous ammonia to remove impurities and dried to obtain pure product.

Detailed Process Description from Patents

US Patent US4918253A Process Summary

- Bromination of 1,5,9-cis, trans, trans-cyclododecatriene with bromine in polar solvents (preferably lower alcohols).

- Reaction temperature: 40–60°C.

- After completion, the reaction mixture is contacted with substantially anhydrous ammonia (NH3) to precipitate HBr as ammonium bromide (NH4Br).

- The solvent is recovered free of HBr and recycled.

- The HBCD product is isolated by filtration and washing.

US Patent US4783563A Highlights

- Bromination is performed in C4–C8 saturated aliphatic alcohol solvents.

- Use of non-aqueous bases such as sodium alkoxides or amines to neutralize HBr.

- Crystals of hexabromocyclododecane are filtered and washed with hot water or hot lower alkanols, optionally with dilute aqueous ammonia.

- High yield and purity are achieved by controlling solvent, catalyst, and neutralizing agent.

Comparative Data Tables from Patent Examples

| Parameter | US4918253A (Patent 1) | US4783563A (Patent 2) |

|---|---|---|

| Starting material | 1,5,9-cis, trans, trans-cyclododecatriene | 1,5,9-cyclododecatriene |

| Brominating agent | Bromine (Br2) | Bromine (Br2) |

| Solvent | Lower alcohols (ethanol, n-propanol, n-butanol) | C4–C8 saturated aliphatic alcohols |

| Reaction temperature | 40–60°C | Similar range (not explicitly stated) |

| Neutralizing agent | Anhydrous ammonia (NH3) | Sodium alkoxides, amines, or ammonia |

| Product isolation | Filtration of NH4Br, washing with hot water or dilute ammonia | Filtration, washing with hot water and dilute ammonia |

| Yield and purity | High, with low bromide impurities | High yield and purity |

| Solvent recovery | Solvent recycled after HBr removal | Not explicitly detailed |

Isomer Formation and Control

- Bromination yields three main isomers of hexabromocyclododecane, including 1,2,5,6,9,10-HBCD and 1,3,5,7,9,11-HBCD.

- The this compound isomer is often the target due to its favorable physical properties.

- Reaction conditions such as temperature, solvent polarity, and bromine addition rate influence isomer distribution.

- Post-synthesis isomerization or purification steps may be applied to enrich the desired isomer.

Summary of Research Findings on Preparation

- The bromination of 1,5,9-cis, trans, trans-cyclododecatriene in polar, anhydrous solvents at moderate temperatures is the industrially preferred method.

- Use of lower alcohol solvents enhances reaction control and product quality.

- Neutralization of hydrobromic acid with anhydrous ammonia or amines is critical to prevent product contamination and enable solvent recycling.

- Washing and recrystallization steps improve purity and remove bromide and other impurities.

- The process balances reaction efficiency, product quality, and environmental considerations such as solvent recovery.

Chemical Reactions Analysis

1,3,5,7,9,11-Hexabromocyclododecane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated by-products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

Introduction to 1,3,5,7,9,11-Hexabromocyclododecane

This compound (HBCD) is a brominated flame retardant widely used in various applications, particularly in the construction and electronics industries. Its chemical structure allows it to effectively inhibit combustion processes, making it valuable in materials that require fire resistance. However, its environmental persistence and potential health risks have led to increased scrutiny and regulation.

Flame Retardant in Building Materials

HBCD is primarily utilized as a flame retardant in building materials such as:

- Expanded Polystyrene (EPS) : HBCD is incorporated into EPS insulation boards to enhance fire safety.

- Textiles : It is used in the treatment of textiles to reduce flammability.

- Electrical Equipment : HBCD is added to plastics used in electrical components to prevent ignition.

The effectiveness of HBCD in these applications stems from its ability to disrupt the combustion process by releasing bromine radicals that inhibit flame propagation .

Environmental Research and Regulation

Research has highlighted the environmental impact of HBCD, leading to its classification as a persistent organic pollutant. Studies have focused on:

- Bioaccumulation : HBCD has been shown to accumulate in living organisms, raising concerns about long-term exposure effects on human health and ecosystems .

- Regulatory Actions : The United Nations Environment Programme included HBCD in the Stockholm Convention on Persistent Organic Pollutants, leading to its ban due to health risks associated with exposure .

Health Risk Assessments

Recent studies have employed tiered testing methodologies for assessing the health risks associated with HBCD exposure. These assessments include:

- In vitro Studies : Initial screening using cell cultures to evaluate cytotoxicity and biological activity.

- In vivo Studies : Animal models are used for more comprehensive assessments of toxicological effects and potential health impacts .

A case study demonstrated that bioactivity-exposure ratios were consistent across different testing tiers, indicating a need for regulatory frameworks that incorporate mechanistic data into risk assessments .

Biochemical and Toxicological Studies

Research has also explored the biochemical effects of HBCD on various biological systems:

- Endocrine Disruption : Studies indicate that HBCD may interfere with hormonal functions, potentially leading to reproductive and developmental issues .

- Liver Toxicity : Experimental studies have shown dose-dependent liver toxicity in animal models exposed to HBCD .

These findings underscore the necessity for ongoing research into the long-term effects of HBCD exposure on human health.

Case Study 1: Indoor Contamination and Human Exposure

A significant case study led by researchers at the University of Birmingham assessed indoor dust contamination levels of HBCD. This research revealed that indoor dust serves as a critical pathway for human exposure, particularly in households where materials treated with HBCD are present. The study's findings contributed significantly to regulatory discussions regarding the ban on HBCD usage .

Case Study 2: Toxicological Assessment

Another notable case study focused on the toxicological assessment of HBCD using a tiered testing approach. This research involved multiple testing tiers—starting from in vitro assays progressing to in vivo studies—to characterize the health risks associated with various exposure levels. The results indicated that lower bioactivity-exposure ratios were observed at initial testing stages compared to later stages, suggesting a cumulative effect of exposure over time .

Mechanism of Action

The mechanism by which 1,3,5,7,9,11-Hexabromocyclododecane exerts its effects involves the disruption of cellular processes. It can interfere with lipid and glucose metabolism, leading to metabolic dysfunction . The compound’s bromine atoms play a crucial role in its flame-retardant properties by inhibiting the combustion process.

Comparison with Similar Compounds

Structural and Functional Analogues: HBCD Isomers

HBCD isomers exhibit distinct environmental behaviors despite identical molecular formulas.

| Property | 1,3,5,7,9,11-HBCD (γ-HBCD) | 1,2,5,6,9,10-HBCD (α/β-HBCD) |

|---|---|---|

| CAS Number | 25637-99-4 | 3194-55-6 |

| Density (g/cm³) | 2.14 (mixed isomers) | 2.145 (α/β-isomers) |

| Dominant Isomer in Use | ~80% (γ-HBCD) | <10% (α/β-HBCD) |

| Bioaccumulation Factor | 17,000 (γ) | 9,800 (α) |

| Environmental Prevalence | Higher in sediments | Higher in biota |

γ-HBCD dominates commercial mixtures, but α-HBCD accumulates preferentially in Arctic food webs due to its resistance to metabolic degradation .

Other Brominated Flame Retardants

HBCD is compared to polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA):

| Compound | Molecular Weight (g/mol) | Primary Use | Persistence (Half-life) | AC-BAP* Score |

|---|---|---|---|---|

| HBCD | 641.7 | Polystyrene insulation | >6 months in soil | >10% |

| DecaBDE | 959.2 | Plastics, textiles | >1 year in sediments | ~8% |

| TBBPA | 543.9 | Epoxy resins | Days to weeks | <5% |

*AC-BAP: Arctic Contamination and Bioaccumulation Potential. HBCD’s AC-BAP exceeds PBDEs, indicating greater propensity for Arctic transport and biomagnification .

Alternative Flame Retardants: BrPBPS

Brominated polybutadiene-polystyrene (BrPBPS), a high-molecular-weight polymer, mimics HBCD’s aliphatic bromine structure but releases HBr more slowly during combustion. Key differences:

| Property | HBCD | BrPBPS |

|---|---|---|

| Molecular Weight | 641.7 | >10,000 |

| Leaching Potential | High (hydrophobic) | Low (polymer-bound) |

| Regulatory Status | Banned under POPs | Under evaluation |

BrPBPS provides comparable flame retardancy in polystyrene without bioaccumulation risks .

Detection Challenges in Complex Matrices

Analytical methods like LC-MS/MS struggle to differentiate HBCD isomers from co-occurring BFRs (e.g., PBDEs) due to similar mass fragments. Matrix effects in soil and water further reduce sensitivity .

Regulatory Status vs. Legacy POPs

HBCD shares regulatory parallels with PCBs and dioxins but differs in usage profiles:

| Compound | Stockholm Convention Listing | Primary Emission Sources |

|---|---|---|

| HBCD | 2013 | Construction waste, landfills |

| PCBs | 2001 | Electrical equipment |

| Dioxins | 2001 | Incineration, industrial processes |

HBCD’s isomer-specific regulation (e.g., γ-HBCD phase-out) contrasts with broad bans on PCBs .

Research Findings on Environmental Behavior

- Degradation: Anaerobic microbial consortia achieve 92.4% HBCD degradation in 12 days, yielding non-toxic bromide ions. PBDEs degrade more slowly under similar conditions .

- Human Exposure : HBCD concentrations in ISS dust (2.3 µg/g) exceed terrestrial levels, paralleling PBDE contamination .

Q & A

Q. How can researchers differentiate between HBCD diastereomers (α-, β-, γ-HBCD) in environmental samples?

Methodological Answer:

- Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) with isomer-specific reference standards. For example, α-, β-, and γ-HBCD can be identified via their distinct retention times and fragmentation patterns. Reference CAS numbers (e.g., α-HBCD: 134237-50-6, β-HBCD: 134237-51-7, γ-HBCD: 134237-52-8) must be validated using certified reference materials (CRMs) .

- Cross-check results against isomer-specific environmental fate data, as γ-HBCD dominates in commercial mixtures but may isomerize to α-HBCD under thermal stress .

Q. What analytical methods are recommended for quantifying HBCD in biological tissues?

Methodological Answer:

- Employ Soxhlet extraction with acetone/hexane, followed by silica gel cleanup to remove lipids. Quantify via gas chromatography-electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution (e.g., -labeled HBCD). Ensure method validation using matrix-matched CRMs to address recovery variability .

- Note: GC methods require derivatization due to HBCD’s thermal lability, which can induce diastereomer interconversion .

Q. How is HBCD’s bioaccumulation potential assessed in aquatic ecosystems?

Methodological Answer:

- Calculate bioconcentration factors (BCF) using OECD Test Guideline 304. For field studies, measure HBCD concentrations in sediment, water, and biota (e.g., fish liver) to derive trophic magnification factors (TMFs). Prioritize lipid-normalized data due to HBCD’s lipophilicity () .

- Monitor isomer-specific accumulation; γ-HBCD often dominates in organisms due to higher bioavailability .

Q. What regulatory frameworks govern HBCD research and phase-out timelines?

Methodological Answer:

- Refer to the Stockholm Convention (listed HBCD in Annex A in 2013) and EU REACH restrictions (EC No. 1907/2006). In the U.S., the EPA’s Significant New Use Rule (SNUR) mandates notification for HBCD re-introduction .

- Track exemptions for expanded polystyrene (EPS) insulation until 2025 under EU Directive 2022/... .

Advanced Research Questions

Q. How can experimental designs address contradictions in HBCD’s endocrine disruption mechanisms across studies?

Methodological Answer:

- Conduct comparative in vitro assays (e.g., thyroid receptor binding, TTR competitive binding) with isomer-specific HBCD standards. Use human-derived cell lines (e.g., HepG2) to minimize interspecies variability. Validate findings via in vivo models (e.g., zebrafish embryos) with controlled exposure durations and doses .

- Reconcile discrepancies by analyzing metabolite profiles (e.g., hydroxylated HBCD) using high-resolution mass spectrometry (HRMS) .

Q. What methodologies resolve uncertainties in HBCD’s long-range transport potential (LRTP) to Arctic regions?

Methodological Answer:

- Apply fugacity-based models (e.g., BETR Global) parameterized with isomer-specific physical-chemical properties. Input data should include (octanol-air partition coefficient) and degradation half-lives in air ( days). Compare modeled results with Arctic monitoring data for α-HBCD, which dominates in cold climates due to higher volatility .

- Use passive air samplers (PAS) in transect studies to validate LRTP predictions .

Q. How do in vitro models for HBCD neurotoxicity align with epidemiological findings on developmental outcomes?

Methodological Answer:

- Combine rodent primary neuronal cultures exposed to HBCD (0.1-10 µM) with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., synaptic plasticity). Cross-reference with cohort studies measuring HBCD in maternal serum and child neurodevelopmental scores (e.g., Bayley Scales).

- Address mechanistic gaps by assessing epigenetic changes (DNA methylation) in models mimicking critical exposure windows (e.g., prenatal vs. postnatal) .

Q. What advanced techniques quantify HBCD’s isomerization kinetics in polymer matrices during recycling or thermal treatment?

Methodological Answer:

- Use pyrolysis-GC/MS to simulate thermal degradation (e.g., 200-300°C) of HBCD-containing polystyrene. Monitor isomerization (γ → α-HBCD) via time-resolved MS/MS. Complement with quantum chemical calculations (DFT) to predict activation energies for bromine rearrangement .

- Validate using -isotopically labeled HBCD to trace bromine migration pathways .

Q. How can alternatives to HBCD in flame-retardant applications be systematically evaluated for efficacy and reduced toxicity?

Methodological Answer:

- Apply the GreenScreen® hazard assessment framework (e.g., US EPA’s 2014 methodology) to rank alternatives like triphenyl phosphate (TPP) or polymeric BFRs. Criteria include flammability resistance (UL-94 test), ecotoxicity (Daphnia magna LC), and endocrine disruption potential .

- Use life cycle assessment (LCA) to compare energy footprints and waste generation during production .

Data Contradiction Analysis

Q. Why do some studies report negligible HBCD bioaccumulation in plants, while others highlight phytoremediation potential?

Resolution Strategy:

- Re-exposure conditions: Hydroponic studies with root uptake (log BCF = 1.5-2.5) may underestimate field scenarios where aerial deposition dominates. Use -HBCD to trace translocation in soil-plant systems .

- Species variability: Brassica juncea (mustard) shows higher HBCD accumulation than Arabidopsis due to root exudate-enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.